molecular formula C7H16ClNO B2561080 (1R,3R)-3-(Dimethylamino)cyclopentan-1-ol hydrochloride CAS No. 2247102-23-2

(1R,3R)-3-(Dimethylamino)cyclopentan-1-ol hydrochloride

Cat. No.: B2561080
CAS No.: 2247102-23-2
M. Wt: 165.66
InChI Key: LEXAGCFGLWHAOU-ZJLYAJKPSA-N
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Description

(1R,3R)-3-(Dimethylamino)cyclopentan-1-ol hydrochloride is a chemical compound with a unique structure that includes a cyclopentane ring substituted with a dimethylamino group and a hydroxyl group. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-(Dimethylamino)cyclopentan-1-ol hydrochloride typically involves the reaction of cyclopentanone with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like palladium on carbon. The reaction proceeds through the formation of an intermediate imine, which is then reduced to the desired amine.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-(Dimethylamino)cyclopentan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.

Major Products Formed

    Oxidation: Cyclopentanone derivatives.

    Reduction: Cyclopentylamine derivatives.

    Substitution: Various substituted cyclopentane derivatives depending on the reagents used.

Scientific Research Applications

(1R,3R)-3-(Dimethylamino)cyclopentan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (1R,3R)-3-(Dimethylamino)cyclopentan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the cyclopentane ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: Lacks the dimethylamino group, resulting in different chemical properties and reactivity.

    Dimethylaminocyclopentane: Lacks the hydroxyl group, affecting its solubility and potential biological activity.

    Cyclopentanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity in chemical reactions.

Uniqueness

(1R,3R)-3-(Dimethylamino)cyclopentan-1-ol hydrochloride is unique due to the presence of both a dimethylamino group and a hydroxyl group on the cyclopentane ring. This combination of functional groups provides a versatile platform for various chemical modifications and potential biological activities, making it a valuable compound in scientific research.

Properties

IUPAC Name

(1R,3R)-3-(dimethylamino)cyclopentan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-8(2)6-3-4-7(9)5-6;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXAGCFGLWHAOU-ZJLYAJKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CC[C@H](C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247102-23-2
Record name rac-(1R,3R)-3-(dimethylamino)cyclopentan-1-ol hydrochloride
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